Cas no 149488-98-2 (2-(2,3,4-trifluorophenyl)ethan-1-amine)

2-(2,3,4-Trifluorophenyl)ethan-1-amine is a fluorinated aromatic amine with a phenyl ring substituted at the 2, 3, and 4 positions with fluorine atoms. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound’s reactivity is influenced by the trifluorophenyl group, facilitating selective functionalization in coupling reactions or as a building block for bioactive molecules. Its stability and well-defined chemical properties ensure consistent performance in synthetic applications. The amine group allows for further derivatization, enabling the development of targeted compounds with potential applications in medicinal chemistry and material science.
2-(2,3,4-trifluorophenyl)ethan-1-amine structure
149488-98-2 structure
Product Name:2-(2,3,4-trifluorophenyl)ethan-1-amine
CAS No:149488-98-2
MF:C8H6F3NO
MW:189.13455247879
CID:100213
PubChem ID:19704046
Update Time:2025-06-07

2-(2,3,4-trifluorophenyl)ethan-1-amine Chemical and Physical Properties

Names and Identifiers

    • Benzeneethanamine,2,3,4-trifluoro-
    • 2-(2,3,4-trifluorophenyl)acetamide
    • 2,3,4-TRIFLUORO BENZENEETHANAMIDE
    • 2,3,4,5,6-PENTAFLUOROBENZYL BROMIDE
    • Benzeneethanamine,2,3,4-trifluoro
    • 2-(2,3,4-TRIFLUOROPHENYL)ETHANAMINE
    • SCHEMBL2151373
    • 149488-98-2
    • DTXSID60717006
    • AB21109
    • FT-0691358
    • AKOS006292951
    • 2-(2,3,4-trifluorophenyl)ethan-1-amine
    • Inchi: 1S/C8H6F3NO/c9-5-2-1-4(3-6(12)13)7(10)8(5)11/h1-2H,3H2,(H2,12,13)
    • InChI Key: IHCFTPQWVRBLGZ-UHFFFAOYSA-N
    • SMILES: FC1C(=C(C=CC=1CC(N)=O)F)F

Computed Properties

  • Exact Mass: 189.04000
  • Monoisotopic Mass: 189.04
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 43.1A^2
  • XLogP3: 1

Experimental Properties

  • Density: 2.0±0.1 g/cm3
  • Boiling Point: 198.8°Cat760mmHg
  • Flash Point: 81.6°C
  • Refractive Index: 1.479
  • PSA: 43.09000
  • LogP: 1.83200

2-(2,3,4-trifluorophenyl)ethan-1-amine Security Information

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Additional information on 2-(2,3,4-trifluorophenyl)ethan-1-amine

Introduction to 2-(2,3,4-trifluorophenyl)ethan-1-amine (CAS No. 149488-98-2)

2-(2,3,4-trifluorophenyl)ethan-1-amine, identified by the Chemical Abstracts Service Number (CAS No.) 149488-98-2, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms in a phenyl ring, which imparts unique electronic and steric properties. The structural motif of 2-(2,3,4-trifluorophenyl)ethan-1-amine consists of an ethylamine moiety attached to a trifluorinated benzene ring, making it a versatile intermediate in the synthesis of more complex molecules.

The significance of fluorinated aromatic compounds like 2-(2,3,4-trifluorophenyl)ethan-1-amine stems from their ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and influence the overall solubility and bioavailability of pharmaceuticals. In recent years, there has been a surge in research focusing on the development of fluorinated amines due to their broad applications in medicinal chemistry.

One of the most compelling aspects of 2-(2,3,4-trifluorophenyl)ethan-1-amine is its role as a building block in the synthesis of active pharmaceutical ingredients (APIs). The trifluorophenyl group introduces rigidity and lipophilicity to the molecular structure, which can be exploited to optimize drug-like properties. For instance, compounds containing trifluoromethyl groups have been shown to exhibit improved pharmacological activity in various therapeutic areas, including oncology and central nervous system (CNS) disorders.

Recent advancements in computational chemistry and machine learning have enabled researchers to predict the biological activity of fluorinated compounds with greater accuracy. By leveraging these tools, scientists have been able to design novel derivatives of 2-(2,3,4-trifluorophenyl)ethan-1-amine that exhibit enhanced efficacy and reduced toxicity. This has opened up new avenues for drug discovery and development.

In the realm of oncology, fluorinated amines have shown promise as inhibitors of kinases and other enzymes involved in cancer progression. The electron-withdrawing nature of fluorine atoms can enhance the binding affinity of these compounds to their targets, leading to more potent therapeutic effects. Studies have demonstrated that derivatives of 2-(2,3,4-trifluorophenyl)ethan-1-amine can selectively inhibit aberrant signaling pathways in tumor cells while sparing healthy tissues.

The synthesis of 2-(2,3,4-trifluorophenyl)ethan-1-amine typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr), cross-coupling reactions such as Suzuki-Miyaura coupling, and reduction techniques. The introduction of fluorine atoms often necessitates specialized conditions to ensure regioselectivity and minimize side reactions.

From a chemical biology perspective, 2-(2,3,4-trifluorophenyl)ethan-1-amine serves as a valuable tool for studying protein-ligand interactions. The trifluorophenyl group can act as a probe to investigate how modifications at specific positions affect binding affinity and specificity. Such studies are crucial for understanding the mechanisms of action of existing drugs and for designing next-generation therapeutics.

The pharmaceutical industry has also explored the use of 2-(2,3,4-trifluorophenyl)ethan-1-amine in the development of vaccines and immunotherapies. Fluorinated compounds can enhance vaccine efficacy by improving antigen stability and facilitating immune response modulation. Additionally, derivatives of this compound have been investigated for their potential role in treating inflammatory diseases by targeting specific cytokines and signaling pathways.

In conclusion, 2-(2,3,4-trifluorophenyl)ethan-1-amine (CAS No. 149488-98-2) is a multifaceted compound with significant implications in drug discovery and chemical biology. Its unique structural features make it an ideal candidate for synthesizing novel therapeutics with improved pharmacological properties. As research continues to uncover new applications for fluorinated aromatic amines like this one, its importance is likely to grow even further.

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